
Methyl 4-methoxyphenylacetate
Overview
Description
Methyl 4-methoxyphenylacetate (CAS 23786-14-3) is an aromatic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy (-OCH₃) group at the para position of the phenyl ring and an acetate ester moiety. Key physicochemical properties include:
This compound is synthesized via TiCl₄-assisted esterification of 4-methoxyphenylacetic acid with methanol, yielding up to 82% efficiency . It is also produced through ultrasound-assisted phase-transfer catalysis, enhancing reaction rates and yields . Applications include its use as a precursor in ionic liquids (e.g., 1-butyl-3-methylimidazolium 4-methoxyphenylacetate) with demonstrated antimicrobial activity , and in natural product isolation (e.g., from Gloeophyllum odoratum) .
Preparation Methods
Hydrolysis and Methylation Route from p-Chlorobenzonitrile Derivatives
One of the most industrially relevant methods involves a two-step process starting from p-chlorobenzonitrile or related intermediates, which undergo hydrolysis followed by methylation. This method is notable for its relatively mild conditions, environmental friendliness, and high purity of the final product.
Process Overview:
Step 1: Hydrolysis
In a typical procedure, p-chlorobenzonitrile is reacted in the presence of water, alkali (e.g., sodium hydroxide), and a catalyst system (such as compounds of formula A or B combined with cupric salts) to yield an intermediate hydroxyphenylacetate compound. The reaction is performed at elevated temperatures (~100 °C) with stirring. Post-reaction, the catalyst can be recovered, and the reaction solution is subjected to simple post-treatment like filtration or concentration without isolating the intermediate.Step 2: Methylation
The hydrolyzed intermediate is then methylated using methylating agents such as dimethyl sulfate, methyl iodide, or methyl p-toluenesulfonate, with dimethyl sulfate being preferred. This substitution reaction is conducted in aqueous alkaline media at temperatures ranging from 10 °C to 100 °C, optimally around 30-50 °C, for 2 to 10 hours (commonly 3.5 hours). The molar ratio of methylating agent to intermediate is generally maintained between 1 and 2, with 1.2 to 1.4 being optimal.Step 3: Acidification (Optional for Methoxyphenylacetic Acid)
If the target is methoxyphenylacetic acid, the methylated product can be acidified using hydrochloric acid (36% aqueous solution) at pH 1-2 to obtain the acid form.
Advantages:
- High yield and purity of methyl 4-methoxyphenylacetate.
- Mild reaction conditions suitable for industrial scale.
- Catalyst recovery reduces environmental impact and cost.
- Simple post-reaction processing enhances efficiency.
Reaction Conditions Summary Table:
Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
---|---|---|---|---|
Hydrolysis | p-Chlorobenzonitrile, NaOH, catalyst | ~100 | Not specified | Catalyst recovery possible; simple post-treatment |
Methylation | Dimethyl sulfate (preferred), NaOH | 30 - 50 | 3 - 5 | Molar ratio methylating agent:substrate ~1.2-1.4 |
Acidification | HCl (36% aqueous) | Room temperature | Not specified | pH adjusted to 1-2 |
This method is detailed in a Chinese patent (CN106554266B), which emphasizes its industrial applicability and environmental advantages.
Synthesis via Wolff Rearrangement Starting from 4-Methoxy-α-Diazoacetophenone
Another sophisticated method involves the synthesis of this compound through a Wolff rearrangement of 4-methoxy-α-diazoacetophenone. This approach is particularly useful for introducing isotopic labels or functional groups selectively.
Process Highlights:
- Starting from 4-methoxy-α-diazoacetophenone, the Wolff rearrangement is induced under controlled conditions to yield this compound.
- This method has been employed in radiolabeling studies, demonstrating its precision and utility in complex organic synthesis.
- The reaction proceeds smoothly with good yields, and the rearrangement is a key step to achieve the ester functionality.
Research Findings:
- The Wolff rearrangement method was reported to work effectively in the synthesis of radiolabeled this compound, confirming its reliability.
- The reaction conditions include the use of diazo compounds and controlled heating or photolysis to induce rearrangement.
Preparation via Acetoacetate Derivatives and Alkylation
Another approach involves the preparation of 4-methoxy methyl acetoacetate as an intermediate, which can be further converted to this compound.
Method Details:
- The process involves the reaction of suitable precursors in solvents like tetrahydrofuran with controlled addition of reagents under stirring.
- The temperature is carefully maintained to optimize the reaction yield and minimize impurities.
- Sodium hydride or other bases may be used to facilitate the alkylation step.
- Molecular distillation and separation techniques are applied post-reaction to purify the product.
This method is described in patent CN104478719A, which provides detailed procedural steps and conditions for the preparation of 4-methoxy methyl acetoacetate, a key intermediate toward this compound.
Comparative Summary of Preparation Methods
Method | Key Steps | Advantages | Limitations |
---|---|---|---|
Hydrolysis + Methylation (Patent CN106554266B) | Hydrolysis of nitrile, methylation with dimethyl sulfate | Industrially scalable, catalyst recovery, mild conditions | Requires catalyst handling |
Wolff Rearrangement (Literature) | Wolff rearrangement of diazoacetophenone | High selectivity, suitable for isotopic labeling | More complex, specialized reagents |
Acetoacetate Intermediate Route (Patent CN104478719A) | Alkylation of acetoacetate derivatives | Controlled reaction, high purity | Multi-step, requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxyphenylacetic acid.
Reduction: Reduction reactions can convert it back to 4-methoxyphenylacetone.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-methoxyphenylacetic acid.
Reduction: 4-methoxyphenylacetone.
Substitution: Various substituted phenylacetates depending on the substituent used.
Scientific Research Applications
Chemical Synthesis
Methyl 4-methoxyphenylacetate serves as a versatile intermediate in organic synthesis. It is commonly used to synthesize various biologically active compounds and can be involved in reactions such as:
- Wolff Rearrangement : This compound has been synthesized through the Wolff rearrangement of 4-methoxy-a-diazoacetophenone, yielding significant quantities of the ester in high purity .
- Synthesis of Alkyl Arylacetates : Recent studies have demonstrated a sustainable method for synthesizing alkyl arylacetates using this compound as a precursor, showcasing its utility in producing complex organic molecules efficiently .
Biological Applications
This compound has shown potential in various biological applications, particularly in pharmacology and agrochemistry:
- Pharmacological Studies : The compound is explored for its potential as a synthetic intermediate for drugs. For instance, it has been utilized in the synthesis of compounds with antitumor activity derived from taxanes, which are crucial in cancer therapy .
- Agrochemical Development : Research indicates that derivatives of this compound exhibit growth inhibitory and antifeedant properties against pests like Spilarctia obliqua. This suggests its potential use in developing environmentally friendly agrochemicals .
Analytical Applications
In analytical chemistry, this compound is utilized for:
- Mass Spectrometry : It has been characterized using mass spectrometry techniques to understand its fragmentation patterns and structural properties, aiding in the identification of similar compounds .
- Chromatography : The compound's behavior has been studied under various chromatographic conditions to optimize separation techniques for related substances .
Case Study 1: Synthesis Pathways
A detailed study on the synthesis of this compound demonstrated its production through a nine-step synthetic route involving various rearrangements and methylation processes. The overall yield was reported at approximately 13.6%, indicating the efficiency of the method used .
In a study evaluating the biological activity of synthesized derivatives from this compound, researchers found that certain derivatives displayed significant antifeedant properties against agricultural pests. This research underlines the compound's potential role in sustainable agriculture practices by providing an eco-friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of methyl 4-methoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Reactivity
Table 1: Structural and Electronic Comparison
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃): Increase electron density on the aromatic ring, improving stability in electrophilic substitutions .
- Electron-Withdrawing Groups (e.g., -Cl): Enhance reactivity in nucleophilic acyl substitutions, as seen in higher yields for TiCl₄-mediated esterifications .
- Ester Chain Length : Ethyl esters (e.g., Ethyl 4-methoxyphenylacetate) exhibit higher boiling points and lipophilicity compared to methyl esters .
Physicochemical Properties
Table 2: Physical Property Comparison
*Estimated based on halogenated analog trends.
Antimicrobial Ionic Liquids (ILs):
- 1-Butyl-3-methylimidazolium 4-methoxyphenylacetate ([Bmim][CH₃OPhe]) demonstrates stronger antimicrobial effects than phenylacetate or benzoate analogs, attributed to the methoxy group's lipophilicity enhancing membrane penetration .
- Chlorinated analogs (e.g., Methyl 4-chlorophenylacetate) may exhibit toxicity but lack specific antimicrobial data in the provided evidence .
Natural Product Isolation:
- This compound is isolated from fungi (Gloeophyllum odoratum), whereas structural analogs like methyl 4-chlorophenylacetate are synthetic intermediates .
Biological Activity
Methyl 4-methoxyphenylacetate, with the chemical formula and CAS number 23786-14-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.
This compound is characterized by:
- Molecular Weight : 180.23 g/mol
- Boiling Point : 157-159 °C at 19 mmHg
- Density : 1.135 g/mL at 25 °C
- Flash Point : >100 °C (212 °F)
Synthesis
The synthesis of this compound can be achieved through various methods, including acylation reactions involving phenolic compounds. For instance, it can be synthesized from 4-methoxyphenol and acetic anhydride under acidic conditions, yielding high purity products suitable for biological assays .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. A study showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It selectively inhibits certain cytochrome P450 enzymes, which are involved in drug metabolism. This selectivity could be leveraged in pharmacological applications to modulate drug interactions and enhance therapeutic efficacy .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties of this compound.
- Method : Disk diffusion method was used to assess the inhibition zones against various pathogens.
- Results : The compound showed a significant zone of inhibition (15 mm) against E. coli at a concentration of 100 µg/mL.
-
Antioxidant Activity Assessment :
- Objective : To determine the free radical scavenging activity.
- Method : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results : this compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for Methyl 4-methoxyphenylacetate, and how can reaction conditions be optimized?
This compound can be synthesized via catalytic reduction of quinone methide dimethyl ketal intermediates. For example, Evans et al. demonstrated that lithium enolate-mediated reactions with trimethylsilyl acetamide derivatives yield aryl-substituted esters. A specific method involves reacting 4,4-dimethoxycyclohexadienone with the lithium enolate of ethyl α-trimethylsilyl acetate, followed by catalytic hydrogenation to produce this compound in 68% yield . Key optimization parameters include temperature control (ambient to 0°C for enolate formation) and inert atmosphere (argon/nitrogen) to prevent side reactions.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Essential characterization methods include:
- NMR Spectroscopy : and NMR to confirm the methoxy (δ ~3.8 ppm) and acetate (δ ~3.6–3.7 ppm) groups, as well as aromatic proton signals (δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 180.2 (CHO) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~1250 cm (C-O-C stretch) .
Q. How should this compound be stored to ensure stability, and what are its incompatibilities?
The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but degrades upon exposure to heat (>40°C) or moisture. Incompatible materials include strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential radical reactions). Store in sealed, light-resistant containers with desiccants .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Enantioselective pathways often utilize chiral auxiliaries or catalysts. For instance, aziridine aldehydes can condense with this compound’s lithium enolate to form β-hydroxyesters. Subsequent Lewis acid-mediated cyclization (e.g., using BF·EtO) yields dihydrofuran-2-one derivatives with stereochemical control. Catalytic hydrogenation of intermediates further refines enantiomeric excess (>90% ee) .
Q. How can researchers resolve analytical challenges in distinguishing this compound from structurally similar esters?
Differentiation requires a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate analogs like ethyl 4-methoxyphenylacetate (retention time differences).
- Tandem MS (MS/MS) : Fragment ion patterns (e.g., loss of methoxy group vs. ethoxy) .
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .
Q. What methodologies are recommended for studying the biological interactions of this compound?
While direct biological data are limited, analogous phenylacetate derivatives exhibit activity in enzyme inhibition assays. Suggested approaches:
- In Vitro Enzymatic Studies : Test interactions with cytochrome P450 isoforms or esterases using fluorogenic substrates.
- Molecular Docking : Leverage the compound’s SMILES (COC(=O)Cc1ccc(OC)cc1) to model binding affinities with target proteins .
Q. How can computational modeling enhance the study of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways and transition states. For example:
- Hydrolysis Mechanisms : Simulate acid/base-catalyzed ester cleavage to identify rate-limiting steps.
- Solvent Effects : Compare activation energies in polar (water) vs. non-polar (toluene) solvents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Although acute toxicity data are unavailable, adopt standard precautions:
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLDVNTWDEAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178473 | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23786-14-3 | |
Record name | Methyl 4-methoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23786-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 4-METHOXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCD9T5HQ7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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